Calcium stearoyl-2-lactylate

Description

Properties

CAS No. |

5793-94-2 |

|---|---|

Molecular Formula |

C24H44CaO6 |

Molecular Weight |

468.7 g/mol |

IUPAC Name |

calcium;2-(2-octadecanoyloxypropanoyloxy)propanoate |

InChI |

InChI=1S/C24H44O6.Ca/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(25)29-21(3)24(28)30-20(2)23(26)27;/h20-21H,4-19H2,1-3H3,(H,26,27); |

InChI Key |

BZIFRWUXIYDWJP-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCCCCC(=O)OC(C)C(=O)OC(C)C(=O)[O-].CCCCCCCCCCCCCCCCCC(=O)OC(C)C(=O)OC(C)C(=O)[O-].[Ca+2] |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OC(C)C(=O)OC(C)C(=O)O.[Ca] |

Other CAS No. |

5793-94-2 |

physical_description |

White or slightly yellowish powder or brittle solid with a characteristic odou |

Related CAS |

25383-99-7 (hydrochloride salt) |

solubility |

Slightly soluble in hot wate |

Synonyms |

calcium stearoyl-2-lactylate sodium stearoyllactylate stearoyl-2-lactylic acid stearoyl-2-lactylic acid, sodium salt |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Calcium Stearoyl-2-Lactylcate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis mechanism and characterization of calcium stearoyl-2-lactylate (CSL). It is designed to serve as a detailed resource for researchers, scientists, and professionals involved in drug development and related fields who require a thorough understanding of this versatile excipient. This document outlines the chemical synthesis, detailed experimental protocols for its preparation and analysis, and a summary of its key physicochemical properties.

Introduction to this compound (CSL)

This compound is a multi-functional ingredient used primarily as an emulsifier, stabilizer, and dough strengthener in the food, pharmaceutical, and cosmetic industries.[1][2][3] It is the calcium salt of the stearic acid ester of lactyl lactate.[4] CSL is a white or slightly yellowish powder or brittle solid with a characteristic odor.[5][6] Commercially, it is produced through the esterification of stearic acid with lactic acid, followed by neutralization with a calcium source, typically calcium hydroxide (B78521).[1][2] The resulting product is a complex mixture containing calcium salts of stearoyl lactylic acids, along with minor proportions of salts of other related acids.[1][5]

Synthesis Mechanism

The synthesis of this compound is a two-step process:

-

Esterification: Stearic acid is reacted with lactic acid to form stearoyl lactylic acid. This reaction involves the formation of an ester bond between the carboxylic acid group of stearic acid and the hydroxyl group of lactic acid. Lactic acid can also undergo self-esterification to form polylactic acid chains of varying lengths, which can then react with stearic acid.[7] This step is typically carried out at elevated temperatures, and a catalyst such as concentrated sulfuric acid may be used to increase the reaction rate.[8]

-

Neutralization: The resulting stearoyl lactylic acid is then neutralized with a calcium source, such as calcium hydroxide or calcium carbonate, to form the calcium salt.[1][2] This acid-base reaction yields this compound and water.

The overall chemical reaction can be represented as follows:

Experimental Protocols

Synthesis of this compound

This protocol describes a laboratory-scale synthesis of CSL.

Materials:

-

Stearic Acid (food or pharmaceutical grade)

-

Lactic Acid (88-92% solution)

-

Calcium Hydroxide (food or pharmaceutical grade)

-

Concentrated Sulfuric Acid (optional, as catalyst)

-

Ethanol (95%)

-

Petroleum Ether

Equipment:

-

Three-neck round-bottom flask

-

Heating mantle with magnetic stirrer

-

Condenser

-

Thermometer

-

Separatory funnel

-

Rotary evaporator

-

Vacuum oven

Procedure:

-

Esterification:

-

In a three-neck round-bottom flask equipped with a heating mantle, magnetic stirrer, condenser, and thermometer, combine stearic acid and lactic acid. A typical molar ratio is 1:1.8 (stearic acid:lactic acid).[8]

-

If using a catalyst, add a small amount of concentrated sulfuric acid (e.g., 1% of the total reactant weight).[8]

-

Heat the mixture to 110-120°C with continuous stirring.[8]

-

Maintain the reaction for 2-4 hours. The progress of the reaction can be monitored by measuring the acid value of the mixture.

-

-

Neutralization:

-

Cool the reaction mixture to approximately 80-90°C.

-

Slowly add a stoichiometric amount of calcium hydroxide powder to the stirred mixture. The amount of calcium hydroxide should be calculated based on the initial amount of lactic acid and the target degree of neutralization.

-

Continue stirring for 1-2 hours to ensure complete neutralization.

-

-

Purification:

-

The crude CSL can be purified to remove unreacted starting materials and byproducts.

-

Dissolve the crude product in hot ethanol.

-

Allow the solution to cool, which may cause the CSL to precipitate.

-

Alternatively, perform a liquid-liquid extraction using petroleum ether and water to separate the fatty acid components.[5]

-

Collect the purified CSL by filtration.

-

-

Drying:

-

Dry the purified product in a vacuum oven at a temperature below its melting point until a constant weight is achieved.

-

Characterization Methods

The following are detailed protocols for the key characterization techniques used to analyze CSL.

3.2.1. Fourier-Transform Infrared (FTIR) Spectroscopy

-

Objective: To identify the functional groups present in the CSL molecule and confirm the esterification and neutralization reactions.

-

Sample Preparation:

-

KBr Pellet Method: Grind 1-2 mg of the dried CSL sample with approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.[9] Press the mixture into a thin, transparent pellet using a hydraulic press.[10]

-

Attenuated Total Reflectance (ATR): Place a small amount of the powdered CSL sample directly onto the ATR crystal.[11]

-

-

Instrument Parameters:

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 32-64

-

-

Data Analysis: Identify characteristic absorption bands for C=O stretching of the ester and carboxylate groups, C-O stretching, and CH₂, CH₃ stretching vibrations.

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To elucidate the detailed molecular structure of CSL.

-

Sample Preparation: Dissolve an appropriate amount of CSL in a suitable deuterated solvent (e.g., CDCl₃). The solubility of CSL is limited, so gentle heating may be required.

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Experiments:

-

¹H NMR: Provides information on the different types of protons and their chemical environment.

-

¹³C NMR: Provides information on the carbon skeleton of the molecule.

-

-

Data Analysis: Analyze the chemical shifts, integration, and coupling patterns to assign signals to specific protons and carbons in the stearoyl and lactyl moieties. The spectra of CSL are expected to be complex due to the presence of oligomers of lactic acid.[12]

3.2.3. Thermal Analysis (DSC and TGA)

-

Objective: To determine the thermal properties of CSL, such as melting point, glass transition temperature, and thermal stability.

-

Differential Scanning Calorimetry (DSC):

-

Sample Preparation: Accurately weigh 5-10 mg of the CSL sample into an aluminum DSC pan and seal it.

-

Instrument Parameters:

-

Data Analysis: Determine the melting temperature (Tₘ) and the enthalpy of fusion (ΔHₘ) from the endothermic peak.

-

-

Thermogravimetric Analysis (TGA):

-

Sample Preparation: Accurately weigh 5-10 mg of the CSL sample into a TGA pan.

-

Instrument Parameters:

-

Heating Rate: 10 or 20 K/min.[15]

-

Temperature Range: Ambient to 600°C (or higher).

-

Atmosphere: Inert (e.g., nitrogen) or oxidative (e.g., air) atmosphere.

-

-

Data Analysis: Determine the onset temperature of decomposition and the percentage of weight loss at different temperature ranges.

-

3.2.4. Scanning Electron Microscopy (SEM)

-

Objective: To examine the surface morphology and particle size of the CSL powder.

-

Sample Preparation: Mount a small amount of the CSL powder onto an SEM stub using double-sided carbon tape. Sputter-coat the sample with a conductive material (e.g., gold or palladium) to prevent charging.

-

Instrument Parameters:

-

Accelerating Voltage: 5-20 kV.

-

Magnification: Varies depending on the desired level of detail (e.g., 500x to 5000x).

-

-

Data Analysis: Observe the shape, size distribution, and surface texture of the CSL particles.

Characterization Data

Physicochemical Properties

| Property | Value | Reference |

| Appearance | White to slightly yellowish powder or brittle solid | [5][6] |

| Odor | Characteristic | [5][6] |

| Solubility | Slightly soluble in hot water | [1] |

| HLB Value | 5.1 | [1] |

| pH (2% aqueous suspension) | Approximately 4.7 | [1] |

| Acid Value (mg KOH/g) | 50 - 130 | [5] |

| Ester Value (mg KOH/g) | 125 - 190 | [5] |

| Calcium Content (%) | 1.0 - 5.2 | [5] |

Spectroscopic and Thermal Analysis Data

| Analysis Technique | Parameter | Typical Value/Observation |

| FTIR | C=O stretch (ester) | ~1735 cm⁻¹ |

| C=O stretch (carboxylate) | ~1570-1610 cm⁻¹ | |

| C-H stretch (alkane) | ~2850-2960 cm⁻¹ | |

| C-O stretch | ~1100-1250 cm⁻¹ | |

| ¹H NMR | -CH₃ (stearoyl) | ~0.88 ppm (triplet) |

| -(CH₂)n- (stearoyl) | ~1.25 ppm (broad singlet) | |

| -CH- (lactyl) | ~4.0-5.2 ppm (multiplets) | |

| -CH₃ (lactyl) | ~1.4-1.6 ppm (doublets) | |

| DSC | Melting Point (Tₘ) | 45-60 °C (can vary with composition) |

| TGA | Onset of Decomposition | Typically above 200 °C |

Experimental and Logical Workflows

The following diagrams illustrate the typical workflows for the synthesis and characterization of CSL.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. bakerpedia.com [bakerpedia.com]

- 3. Calcium Stearoyl Lactylate: The Secret to Perfect Baked Goods [cnchemsino.com]

- 4. SODIUM STEAROYL-2-LACTYLATE - Ataman Kimya [atamanchemicals.com]

- 5. fao.org [fao.org]

- 6. This compound | C48H86CaO12 | CID 22037 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. shimadzu.com [shimadzu.com]

- 10. How Do You Prepare Kbr Pellets For Ftir Analysis? Master The Technique For High-Quality Ir Spectra - Kintek Solution [kindle-tech.com]

- 11. jascoinc.com [jascoinc.com]

- 12. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 13. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 14. umw.edu.pl [umw.edu.pl]

- 15. chem.libretexts.org [chem.libretexts.org]

A Comprehensive Technical Guide to the Physicochemical Properties of Calcium Stearoyl-2-Lactylate (CSL)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium stearoyl-2-lactylate (CSL), designated by the E number E482, is a versatile and widely utilized excipient in the pharmaceutical, cosmetic, and food industries.[1][2] It is the calcium salt of the stearic acid ester of lactyl lactate (B86563) and is valued for its properties as an emulsifier, stabilizer, and dough strengthener.[1][3] Commercial CSL is a complex mixture of calcium salts of stearoyl lactic acid, along with minor proportions of salts of other related acids.[1] This guide provides an in-depth overview of the core physicochemical properties of CSL, detailed experimental protocols for their determination, and a summary of its functional mechanisms, presented in a format tailored for scientific and research applications.

Chemical and Physical Properties

This compound is characterized as a white to slightly yellowish powder or a brittle solid, often with a characteristic caramel-like odor.[4][5] It is a non-hygroscopic and biodegradable material, typically manufactured from biorenewable feedstocks.[1]

Quantitative Physicochemical Data

The key quantitative physicochemical properties of this compound are summarized in the tables below.

| Property | Value | References |

| Chemical Formula | C₄₈H₈₆CaO₁₂ | [4] |

| Molecular Weight | 895.3 g/mol | [4] |

| CAS Number | 5793-94-2 | [1][2] |

| Appearance | White to slightly yellowish powder or brittle solid | [4][5] |

| Odor | Characteristic caramel-like | [5] |

Table 1: General Chemical and Physical Properties of CSL

| Property | Value/Range | Notes | References |

| Melting Point | 45 - 49 °C | [1] | |

| Solubility | Sparingly soluble in hot water. Soluble in hot oils and fats. | [1] | |

| pH (2% aqueous suspension) | Approximately 4.7 | [1] | |

| Acid Value | 50 - 130 mg KOH/g | [4] | |

| Ester Value | 125 - 190 mg KOH/g | ||

| Calcium Content | 1.0 - 5.2% | ||

| Hydrophilic-Lipophilic Balance (HLB) | 5.1 - 12 | The wide range is attributed to variations in commercial grades and manufacturing processes. | [1] |

| Critical Micelle Concentration (CMC) | Not available in literature | A specific experimental value for CSL is not readily found. A general protocol for determination is provided in Section 3.2. |

Table 2: Key Physicochemical Parameters of CSL

Experimental Protocols

This section details the methodologies for determining the key physicochemical properties of this compound.

Determination of Hydrophilic-Lipophilic Balance (HLB)

The HLB value of an emulsifier is a measure of its hydrophilicity or lipophilicity. For an ester-based surfactant like CSL, the saponification method is a suitable experimental approach.[6][7]

Principle: The HLB value is calculated based on the saponification number and the acid number of the fatty acid component. The formula is:

HLB = 20 * (1 - S / A)

Where:

-

S is the saponification number of the CSL sample.

-

A is the acid number of the stearic acid used in the synthesis.

Procedure:

-

Determination of Saponification Number (S):

-

Accurately weigh approximately 2 g of the CSL sample into a 250 mL flask with a reflux condenser.

-

Add 25 mL of 0.5 N alcoholic potassium hydroxide (B78521) solution.

-

Heat the mixture to reflux for 30 minutes.

-

Cool the solution and titrate the excess potassium hydroxide with 0.5 N hydrochloric acid using phenolphthalein (B1677637) as an indicator.

-

Perform a blank titration without the CSL sample.

-

Calculate the saponification number using the appropriate formula.

-

-

Determination of Acid Number (A) of Stearic Acid:

-

Dissolve a known weight of the stearic acid raw material in a suitable neutralized solvent (e.g., a mixture of ethanol (B145695) and diethyl ether).

-

Titrate the solution with a standardized solution of potassium hydroxide using phenolphthalein as an indicator.

-

Calculate the acid number.

-

-

Calculation of HLB:

-

Substitute the determined values of S and A into the HLB formula.

-

Determination of Critical Micelle Concentration (CMC)

Principle: The surface tension of a surfactant solution decreases as the concentration of the surfactant increases. Once the critical micelle concentration is reached, the surface becomes saturated with surfactant monomers, and the surface tension remains relatively constant with further increases in concentration. The CMC is the concentration at the inflection point of the surface tension versus log of concentration curve.

Procedure:

-

Preparation of CSL Solutions: Prepare a series of aqueous solutions of CSL with varying concentrations, starting from a very low concentration and incrementally increasing it. Due to the limited solubility of CSL in cold water, it is advisable to use hot water for dissolution and then allow the solutions to equilibrate at the desired temperature.

-

Surface Tension Measurement:

-

Use a tensiometer (e.g., a Du Noüy ring or Wilhelmy plate tensiometer) to measure the surface tension of each CSL solution at a constant temperature.

-

Ensure the instrument is properly calibrated before each measurement.

-

-

Data Analysis:

-

Plot the measured surface tension values as a function of the logarithm of the CSL concentration.

-

The resulting graph will show two distinct linear regions. The point of intersection of these two lines corresponds to the Critical Micelle Concentration.

-

Visualizations: Diagrams and Workflows

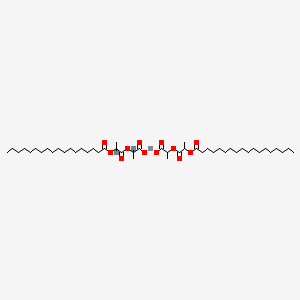

Chemical Structure of this compound

Caption: Chemical structure of this compound.

Experimental Workflow for CSL Characterization

Caption: Experimental workflow for CSL characterization.

Mechanism of Action: CSL in a Dough System

Caption: Functional interactions of CSL in a dough system.

Applications in Drug Development and Research

Beyond its extensive use in the food industry, particularly in baked goods[1][3], CSL serves several functions in pharmaceutical and cosmetic formulations.[3]

-

Emulsifier and Stabilizer: CSL is an effective water-in-oil emulsifier, making it suitable for creams, lotions, and other topical formulations.[3] It contributes to the stability and texture of these products.

-

Surfactant and Dispersing Agent: In cosmetic and personal care products, CSL can act as a surfactant.[3]

-

Dough Conditioner in Orally Disintegrating Tablets (ODTs): The principles of dough strengthening can be applied to wet granulation processes in tablet manufacturing to improve granule properties.

-

Lipid-Based Drug Delivery Systems: As an emulsifier, CSL has potential applications in the formulation of self-emulsifying drug delivery systems (SEDDS) or lipid nanoparticles, which can enhance the solubility and bioavailability of poorly water-soluble active pharmaceutical ingredients (APIs).

Conclusion

This compound is a multifunctional excipient with a well-defined, albeit complex, set of physicochemical properties. Its utility in various scientific and industrial applications stems from its amphiphilic nature, which allows it to function effectively at interfaces. For researchers and drug development professionals, a thorough understanding of its properties, as outlined in this guide, is crucial for its effective application in formulation development. The provided experimental protocols offer a framework for the in-house characterization and quality control of CSL, ensuring its consistent performance in final products. The variability in reported HLB values underscores the importance of characterizing specific commercial grades of CSL for their intended applications. Future research could focus on establishing a definitive critical micelle concentration for different grades of CSL and further exploring its potential in advanced drug delivery systems.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. hfpappexternal.fda.gov [hfpappexternal.fda.gov]

- 3. This compound | C48H86CaO12 | CID 22037 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fao.org [fao.org]

- 5. pharmajournal.net [pharmajournal.net]

- 6. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 7. journals.stmjournals.com [journals.stmjournals.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Thermal Degradation Profile of Calcium Stearoyl-2-Lactylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calcium stearoyl-2-lactylate (CSL) is a widely utilized excipient in the pharmaceutical and food industries, valued for its emulsifying and stabilizing properties.[1][2] Understanding its thermal behavior is critical for ensuring product stability, optimizing manufacturing processes, and maintaining the integrity of active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of the thermal degradation profile of this compound, drawing from available scientific literature. It details the methodologies for thermal analysis, presents quantitative data on thermal events, and proposes a logical degradation pathway. This document is intended to serve as a valuable resource for researchers and professionals involved in drug development and formulation.

Introduction

This compound (CAS No. 5793-94-2) is a complex mixture of calcium salts of stearoyl lactylic acids and minor proportions of other related acid salts.[3] It is synthesized through the esterification of commercial stearic acid with lactic acid, followed by neutralization with a calcium source.[1] Its application in various formulations necessitates a thorough understanding of its thermal stability and degradation kinetics. Thermal analysis techniques, primarily Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are indispensable tools for characterizing the thermal properties of CSL. This guide synthesizes the available data to present a detailed thermal degradation profile.

Physicochemical Properties

Commercially available CSL is typically a white to slightly yellowish powder or a brittle solid with a characteristic odor.[3] It is slightly soluble in hot water.[2] A safety data sheet for a commercial CSL product indicates a melting point range of 45-60°C and a flash point of 222°C (Cleveland open-cup tester).[4]

Thermal Degradation Profile

The thermal degradation of this compound is a multi-stage process involving dehydration, decomposition of the organic components, and eventual formation of a stable inorganic residue. The following data is based on studies of homologous series of calcium stearoyl lactylates and provides a representative profile. It is important to note that the exact temperatures and mass losses can vary depending on the specific composition of the commercial CSL product.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. A typical TGA curve for a calcium stearoyl lactylate homologue shows a multi-step degradation process.

Table 1: Summary of TGA Data for a Representative Calcium Stearoyl Lactylate Homologue

| Thermal Event | Onset Temperature (°C) | Peak Degradation Temperature (°C) | Mass Loss (%) | Associated Process |

| Step 1 | ~100 | ~150 | 2-5 | Loss of adsorbed and hydrated water |

| Step 2 | ~250 | ~350 | 40-50 | Decomposition of the lactylate and stearoyl chains |

| Step 3 | ~400 | ~450 | 20-30 | Further decomposition of organic intermediates |

| Step 4 | >600 | ~700 | 5-10 | Decomposition of calcium carbonate to calcium oxide |

| Final Residue | >750 | - | ~10-15 | Calcium Oxide (CaO) |

Note: The data presented is an interpretation of graphical data from studies on homologous series of CSL and should be considered as a general representation.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature, revealing phase transitions such as melting and crystallization.

Table 2: Summary of DSC Data for a Representative Calcium Stearoyl Lactylate Homologue

| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) | Associated Process |

| Endotherm 1 | ~40 | ~50-60 | Variable | Melting of the fatty acid chains |

| Endotherm 2 | ~100 | ~120 | Variable | Dehydration |

| Exotherm(s) | >250 | Variable | Variable | Onset of oxidative decomposition |

Note: The data presented is an interpretation of graphical data from studies on homologous series of CSL and should be considered as a general representation.

Experimental Protocols

The following are detailed methodologies for conducting TGA and DSC analyses on this compound, based on standard practices for organic materials.

Thermogravimetric Analysis (TGA) Protocol

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of the CSL sample into a ceramic or platinum crucible.

-

Atmosphere: Nitrogen or air, with a flow rate of 20-50 mL/min.

-

Heating Program: Equilibrate the sample at 30°C. Ramp the temperature from 30°C to 800°C at a heating rate of 10°C/min.

-

Data Analysis: Record the mass loss as a function of temperature. Determine the onset and peak degradation temperatures for each decomposition step from the TGA and its first derivative (DTG) curves, respectively.

Differential Scanning Calorimetry (DSC) Protocol

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: Accurately weigh 2-5 mg of the CSL sample into an aluminum pan and hermetically seal it. An empty, sealed aluminum pan is used as the reference.

-

Atmosphere: Nitrogen, with a flow rate of 20-50 mL/min.

-

Heating/Cooling Program:

-

Equilibrate the sample at 25°C.

-

Heat from 25°C to 200°C at a rate of 10°C/min.

-

Hold at 200°C for 2 minutes to erase thermal history.

-

Cool from 200°C to 25°C at a rate of 10°C/min.

-

Heat from 25°C to 400°C at a rate of 10°C/min.

-

-

Data Analysis: Record the heat flow as a function of temperature. Determine the onset temperatures, peak temperatures, and enthalpies of any observed endothermic or exothermic transitions.

Visualizations

Experimental Workflow

Caption: Workflow for TGA and DSC analysis of CSL.

Proposed Thermal Degradation Pathway

The exact decomposition products of CSL have not been extensively reported. However, based on its chemical structure, a logical degradation pathway can be proposed. The initial steps likely involve the cleavage of the ester linkages, followed by the decomposition of the stearic acid and lactic acid moieties. The calcium salt will ultimately decompose to calcium oxide at high temperatures.

Caption: Logical pathway for the thermal degradation of CSL.

Conclusion

The thermal degradation of this compound is a complex, multi-stage process that is influenced by its composition as a mixture of related salts. This guide provides a representative thermal profile based on available data, including key thermal events observed through TGA and DSC, standardized experimental protocols, and a proposed degradation pathway. For drug development professionals and researchers, this information is crucial for formulation design, process optimization, and ensuring the stability and efficacy of pharmaceutical products containing CSL. It is recommended that specific commercial sources of CSL be independently analyzed to determine their precise thermal degradation characteristics.

References

The Solubility Profile of Cashew Nut Shell Liquid (CSL) in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cashew Nut Shell Liquid (CSL), a byproduct of the cashew industry, is a rich source of phenolic compounds with significant potential in various industrial applications, including the development of pharmaceuticals, agrochemicals, and polymers. The effective utilization of CSL is highly dependent on its solubility characteristics in different organic solvents, which dictates its processing, formulation, and application. This technical guide provides a comprehensive overview of the solubility of CSL and its primary constituents—anacardic acid, cardanol (B1251761), cardol, and 2-methylcardol—in a range of organic solvents. Detailed experimental protocols for solubility determination and component separation are presented, alongside visual workflows to facilitate understanding and implementation in a laboratory setting.

Introduction

Cashew Nut Shell Liquid (CSL) is a viscous, reddish-brown liquid extracted from the honeycomb structure of the cashew nutshell. It is a complex mixture of long-chain phenolic lipids, the composition of which varies depending on the extraction method.[1] Natural CSL, obtained through solvent extraction, is primarily composed of anacardic acid (60-65%), cardol (15-20%), cardanol (10%), and minor amounts of 2-methylcardol.[2] Technical CSL, which is produced through a heat treatment process, contains mainly cardanol (60-65%) and cardol (15-20%), as the heat decarboxylates the anacardic acid into cardanol.[2][3]

The unique chemical structures of these components, featuring a hydrophilic phenolic ring and a long, hydrophobic aliphatic side chain, impart distinct solubility properties to CSL. Understanding these properties is crucial for its application in diverse fields such as in the formulation of resins, coatings, and friction materials, as well as for its emerging use in drug development due to its antimicrobial and anti-inflammatory activities.[4][5] Generally, CSL is immiscible with water but miscible with a majority of organic solvents.[6] This guide will delve into the specific solubility characteristics of CSL and its components, providing both qualitative and quantitative data to aid researchers in their endeavors.

Solubility Data

The solubility of CSL is a function of its complex composition. While qualitative data suggests broad solubility in organic solvents, quantitative data is more readily available for its individual purified components.

Qualitative Solubility of Cashew Nut Shell Liquid (CSL)

General observations indicate that CSL and resins derived from it are soluble in a variety of organic solvents. This is largely attributed to the long hydrocarbon side chains of its phenolic constituents.[7]

Table 1: Qualitative Solubility of CSL and CSL-Resin in Select Organic Solvents

| Solvent | CSL/CSL-Resin Solubility | Reference |

| Soybean Oil | Soluble | [7] |

| Toluene | Soluble | [7] |

| Acetone | Soluble | [7][8] |

| Ethanol | Soluble | [8] |

| Methanol | Lower Solubility | [8] |

Quantitative Solubility of CSL Components

The major components of CSL have been isolated and their solubility in common laboratory solvents has been quantified. This data is essential for developing separation and purification protocols, as well as for formulating products with specific components.

Table 2: Quantitative Solubility of Anacardic Acid in Organic Solvents

| Solvent | Solubility (mg/mL) | Reference |

| Ethanol | ~10 | [9] |

| Dimethyl Sulfoxide (DMSO) | ~10 | [9] |

| Dimethylformamide (DMF) | ~10 | [9] |

Table 3: Quantitative Solubility of Cardanol Triene in Organic Solvents

| Solvent | Solubility (mg/mL) | Reference |

| Ethanol | ~22 | [10] |

| Dimethyl Sulfoxide (DMSO) | ~15 | [10] |

| Dimethylformamide (DMF) | ~20 | [10] |

Table 4: Quantitative Solubility of Cardol Diene in Organic Solvents

| Solvent | Solubility (mg/mL) | Reference |

| Ethanol | 22 | |

| Dimethyl Sulfoxide (DMSO) | 15 | |

| Dimethylformamide (DMF) | 20 |

Table 5: Quantitative Solubility of 2-Methylcardol Triene in Organic Solvents

| Solvent | Solubility (mg/mL) | Reference |

| Ethanol | 22 | [3] |

| Dimethyl Sulfoxide (DMSO) | 15 | [3] |

| Dimethylformamide (DMF) | 20 | [3] |

| Ethanol:PBS (pH 7.2) (1:1) | 0.5 | [3] |

Experimental Protocols

Accurate determination of solubility is fundamental for any research or development involving CSL. The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.

Protocol for Solubility Determination of CSL using the Shake-Flask Method

This protocol is adapted for the analysis of a viscous, complex mixture like CSL.

Objective: To determine the equilibrium solubility of CSL in a given organic solvent at a specified temperature.

Materials:

-

Cashew Nut Shell Liquid (Natural or Technical)

-

Selected organic solvent (e.g., ethanol, acetone, toluene)

-

Conical flasks with stoppers

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.45 µm, solvent-compatible)

-

Analytical balance

-

Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Supersaturated Solution:

-

Add an excess amount of CSL to a conical flask containing a known volume of the selected organic solvent. The presence of undissolved CSL is crucial to ensure equilibrium is reached.

-

Seal the flask to prevent solvent evaporation.

-

-

Equilibration:

-

Place the flask in an orbital shaker set to a constant speed (e.g., 150-200 rpm) and temperature (e.g., 25°C or 37°C).

-

Allow the mixture to shake for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.

-

-

Phase Separation:

-

After equilibration, remove the flask from the shaker and let it stand to allow the undissolved CSL to settle.

-

To ensure complete removal of undissolved material, centrifuge an aliquot of the supernatant at a high speed (e.g., 5000 rpm) for 15-20 minutes.

-

-

Sample Collection and Preparation:

-

Carefully withdraw a sample from the clear supernatant.

-

Filter the sample through a 0.45 µm syringe filter that has been pre-wetted with the same solvent to minimize adsorption of the solute onto the filter membrane.

-

Dilute the filtered sample accurately with the solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the concentration of the diluted sample using a suitable analytical technique.

-

UV-Vis Spectrophotometry: If CSL has a distinct chromophore, a calibration curve can be prepared using standard solutions of CSL of known concentrations.

-

HPLC: This method is preferred for complex mixtures as it can separate and quantify the individual components. A calibration curve for the major components should be prepared.

-

-

Calculate the original concentration of the saturated solution by taking the dilution factor into account.

-

-

Reporting:

-

Express the solubility as mg/mL or g/100mL of the solvent at the specified temperature.

-

Mandatory Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical steps involved in determining the solubility of CSL using the shake-flask method.

Caption: Workflow for CSL solubility determination.

Experimental Workflow for Separation of CSL Components

The separation of the major phenolic components of CSL is a critical step for their individual study and application. The following workflow is based on solvent extraction techniques.[9]

Caption: Separation workflow for CSL components.

Conclusion

This technical guide has synthesized the available information on the solubility of Cashew Nut Shell Liquid and its primary phenolic constituents in various organic solvents. The provided tables offer a quick reference for researchers, while the detailed experimental protocol for the shake-flask method serves as a practical guide for laboratory work. The visualized workflows for solubility determination and component separation aim to clarify these multi-step processes. A comprehensive understanding of CSL's solubility is paramount for unlocking its full potential in the development of novel and sustainable products across multiple industries. Further research is warranted to establish a more extensive quantitative database of CSL's solubility in a wider array of organic solvents and to explore the influence of compositional variations between natural and technical CSL on their respective solubility profiles.

References

- 1. bioassaysys.com [bioassaysys.com]

- 2. caymanchem.com [caymanchem.com]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. kumarmetal.com [kumarmetal.com]

- 6. researchgate.net [researchgate.net]

- 7. ijaseit.insightsociety.org [ijaseit.insightsociety.org]

- 8. benchchem.com [benchchem.com]

- 9. quora.com [quora.com]

- 10. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

Determining the Hydrophile-Lipophile Balance (HLB) of Calcium Stearoyl-2-Lactylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the methodologies used to determine the Hydrophile-Lipophile Balance (HLB) value of Calcium Stearoyl-2-Lactylate (CSL). CSL is a widely utilized anionic emulsifier in the food and pharmaceutical industries. Its efficacy as an emulsifying agent is critically dependent on its HLB value, which quantifies the degree of its hydrophilicity versus its lipophilicity. This document outlines the theoretical and experimental approaches to ascertain this crucial parameter, presents available quantitative data, and discusses the factors contributing to the variability in its reported HLB values.

Understanding the HLB of this compound

This compound is synthesized through the esterification of stearic acid with lactic acid, followed by neutralization with a calcium source.[1] Commercial CSL is often a complex mixture containing calcium salts of stearoyl lactylic acids, along with minor proportions of other related acid salts.[1] This inherent compositional variability, arising from different manufacturing processes, is a primary contributor to the range of reported HLB values.

The HLB value is a critical parameter for formulators, as it dictates the emulsifier's performance in stabilizing either oil-in-water (o/w) or water-in-oil (w/o) emulsions. A comprehensive understanding of the methods to determine the HLB of CSL is therefore essential for its effective application in product development.

Quantitative Data on the HLB of this compound

The reported HLB values for this compound exhibit notable variation across different sources. This variability is likely attributable to differences in the purity, degree of esterification, and the ratio of stearic acid to lactic acid in the final product. A summary of publicly available HLB values is presented in the table below.

| Source Type | Reported HLB Value | Reference |

| Technical Data Sheet | 5.1 | [2] |

| Scientific Literature | 8-12 | [3] |

| Supplier Information | 8.3 | [4] |

| Wikipedia | 5.1 | [1] |

Theoretical and Experimental Determination of HLB Value

The HLB value of an emulsifier can be determined through both theoretical calculations and experimental methods.

Theoretical Approaches

Two primary theoretical methods, Griffin's method and Davies' method, are used for estimating the HLB of surfactants.

-

Griffin's Method: This method is primarily applicable to non-ionic surfactants. For esters of polyhydric alcohols and fatty acids, the formula is: HLB = 20 * (1 - S / A) where:

-

S = Saponification number of the ester

-

A = Acid number of the fatty acid[5]

-

-

Davies' Method: This method provides a more universal approach by assigning group numbers to various hydrophilic and lipophilic functional groups within the surfactant molecule. The HLB is calculated using the following formula: HLB = 7 + Σ(hydrophilic group numbers) - Σ(lipophilic group numbers)

Experimental Approach: Emulsion Stability Testing

The most practical and widely accepted method for determining the HLB of an emulsifier is through the preparation of a series of emulsions with varying HLB values and observing their stability. This method, often referred to as the Griffin method of experimental determination, involves blending the unknown emulsifier with a standard emulsifier of a known HLB to create a range of HLB values. The HLB of the blend that produces the most stable emulsion with a specific oil phase is considered to be the required HLB of that oil and, by extension, the HLB of the unknown emulsifier.

Experimental Protocol: HLB Determination of this compound via Emulsion Stability

This section outlines a detailed experimental protocol for determining the HLB value of a CSL sample.

1. Materials and Equipment:

-

This compound (CSL) sample of unknown HLB.

-

Two standard non-ionic emulsifiers with known HLB values, one with a low HLB (e.g., Sorbitan Monooleate, HLB = 4.3) and one with a high HLB (e.g., Polysorbate 80, HLB = 15.0).

-

A selection of oils with known required HLB values (e.g., mineral oil, cottonseed oil).

-

Distilled water.

-

Graduated cylinders.

-

Beakers.

-

Homogenizer or high-shear mixer.

-

Test tubes and rack.

-

Microscope with a calibrated eyepiece.

-

Centrifuge.

2. Preparation of Emulsifier Blends:

Prepare a series of emulsifier blends by mixing the CSL with the high-HLB standard emulsifier in varying ratios to achieve a range of theoretical HLB values. For instance, create blends with HLB values from 4 to 10 in increments of 1. The percentage of each emulsifier in the blend can be calculated using the following formula:

% of High HLB Emulsifier = (Required HLB - HLB of Low HLB Emulsifier) / (HLB of High HLB Emulsifier - HLB of Low HLB Emulsifier) * 100

3. Emulsion Preparation:

For each emulsifier blend, prepare an oil-in-water emulsion. A typical formulation would consist of:

-

Oil Phase: 30% (by weight)

-

Water Phase: 65% (by weight)

-

Emulsifier Blend: 5% (by weight)

Procedure:

-

Heat the oil phase and the water phase separately to 70-75°C.

-

Add the emulsifier blend to the oil phase and stir until completely dissolved.

-

Slowly add the water phase to the oil phase while homogenizing at a high speed for a set period (e.g., 5 minutes).

-

Allow the emulsions to cool to room temperature.

4. Emulsion Stability Assessment:

Evaluate the stability of the prepared emulsions after a specified time (e.g., 24 hours, 48 hours, 1 week) using the following methods:

-

Visual Observation: Observe for any signs of creaming, coalescence, or phase separation.

-

Microscopic Examination: Examine a drop of each emulsion under a microscope to assess the droplet size and distribution. A stable emulsion will have small, uniform droplets.

-

Centrifugation: Centrifuge the emulsions at a set speed and time. The most stable emulsion will show the least amount of separation.

The HLB of the emulsifier blend that produces the most stable emulsion is considered the HLB value of the CSL sample.

Logical Workflow for HLB Determination

The following diagram illustrates the logical workflow for the experimental determination of the HLB value of CSL.

Caption: Workflow for the experimental determination of CSL's HLB value.

Signaling Pathway of Emulsification

The following diagram illustrates the conceptual signaling pathway of how CSL, as an emulsifier, functions at the oil-water interface to stabilize an emulsion.

Caption: Conceptual pathway of CSL-mediated emulsification.

Conclusion

The determination of the Hydrophile-Lipophile Balance of this compound is a critical step in its effective utilization as an emulsifier. While theoretical methods provide initial estimates, experimental determination through emulsion stability testing remains the most reliable approach. The variability in reported HLB values underscores the importance of characterizing each specific batch of CSL to ensure optimal performance in formulation development. This guide provides the necessary theoretical background and a detailed experimental framework for researchers, scientists, and drug development professionals to accurately determine the HLB value of CSL and leverage its full potential in their applications.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. CALCIUM STEAROYL LACTYLATE TECH DATA SHEET - Knowledge - Zhengzhou Yizeli Industrial Co.,Ltd [yizeliadditive.com]

- 3. bakerpedia.com [bakerpedia.com]

- 4. E482 (this compound) - Ataman Kimya [atamanchemicals.com]

- 5. Calculation of the HLB - How to choose an emulsifier? - Greengredients® [greengredients.it]

An In-Depth Technical Guide to the Self-Assembly Behavior of Calcium Stearoyl-2-Lactylate in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calcium stearoyl-2-lactylate (CSL), a widely utilized anionic surfactant in the food and pharmaceutical industries, exhibits complex self-assembly behavior in aqueous solutions, forming various aggregate structures that are crucial for its functionality as an emulsifier, stabilizer, and potential drug delivery vehicle. This technical guide provides a comprehensive overview of the core principles governing the self-assembly of CSL, including its critical micelle concentration (CMC), aggregation behavior, and the thermodynamic forces driving these processes. Detailed experimental protocols for characterizing CSL self-assembly are presented, alongside a logical workflow for a comprehensive investigation.

Introduction to this compound (CSL)

This compound is the calcium salt of the stearic acid ester of lactyl lactate. Its amphiphilic nature, arising from a long hydrophobic stearoyl tail and a more hydrophilic lactylate headgroup complexed with a divalent calcium ion, dictates its surface activity and self-assembly in aqueous environments. The resulting supramolecular structures, such as micelles and liquid crystalline phases, are responsible for its efficacy in various applications. Understanding the fundamental principles of CSL self-assembly is paramount for optimizing its performance in existing formulations and for innovating new applications, particularly in the realm of drug delivery.

Physicochemical Properties and Self-Assembly Fundamentals

The self-assembly of CSL in water is a spontaneous process driven by the hydrophobic effect. The hydrophobic stearoyl chains are expelled from the aqueous environment, leading to the formation of aggregates where these chains are shielded from water in the core, and the hydrophilic lactylate headgroups are exposed to the aqueous phase.

Critical Micelle Concentration (CMC)

The critical micelle concentration (CMC) is a fundamental parameter that defines the concentration at which the spontaneous formation of micelles begins. Below the CMC, CSL molecules exist predominantly as individual monomers. Above the CMC, additional CSL molecules primarily form micelles.

Thermodynamics of Micellization

The spontaneity of micellization is governed by the change in Gibbs free energy (ΔG_mic), which is a function of the enthalpy (ΔH_mic) and entropy (ΔS_mic) of the process, as described by the Gibbs-Helmholtz equation:

ΔG_mic = ΔH_mic - TΔS_mic

For most ionic surfactants, the micellization process is predominantly entropy-driven[2]. The large positive entropy change results from the release of ordered water molecules from around the hydrophobic tails of the surfactant monomers into the bulk water, which outweighs the negative entropy change associated with the aggregation of the surfactant molecules themselves[3]. The enthalpy of micellization for ionic surfactants is often slightly positive (endothermic) at lower temperatures[2].

Quantitative thermodynamic parameters for CSL are not extensively documented. However, general principles for ionic surfactants can be applied to understand the driving forces. The standard Gibbs free energy of micellization (ΔG_mic) for ionic surfactants is typically in the range of -20 to -40 kJ/mol.

Quantitative Data Summary

Due to the limited availability of specific quantitative data for CSL, the following table provides an estimated value for the CMC based on its sodium salt analog and general ranges for thermodynamic parameters of similar ionic surfactants.

| Parameter | Value/Range | Method of Determination | Notes |

| Critical Micelle Concentration (CMC) | ~0.05 wt% (at 25°C) | Surface Tension Measurement | Estimated from the value for Sodium Stearoyl Lactylate (SSL)[1]. |

| Aggregation Number (N_agg) | Data not available | Light Scattering, Fluorescence Quenching | Expected to be in the range of 50-100 for similar anionic surfactants. |

| Gibbs Free Energy of Micellization (ΔG_mic) | -20 to -40 kJ/mol | From CMC data | General range for ionic surfactants. Indicates a spontaneous process. |

| Enthalpy of Micellization (ΔH_mic) | Typically small and positive | Isothermal Titration Calorimetry | For many ionic surfactants, the process is slightly endothermic[2]. |

| Entropy of Micellization (ΔS_mic) | Positive and the major driving force | Calculated from ΔG_mic and ΔH_mic | Driven by the hydrophobic effect and the release of structured water[3]. |

Experimental Protocols for Characterization

A multi-faceted approach is required to fully characterize the self-assembly behavior of CSL. The following are detailed methodologies for key experiments.

Determination of Critical Micelle Concentration (CMC)

4.1.1. Surface Tension Measurement (Wilhelmy Plate Method)

-

Principle: The surface tension of a surfactant solution decreases with increasing concentration until the CMC is reached, after which it remains relatively constant.

-

Apparatus: Tensiometer with a Wilhelmy plate (a thin plate of platinum or iridium).

-

Procedure:

-

Prepare a stock solution of CSL in deionized water (e.g., 1 wt%).

-

Prepare a series of dilutions from the stock solution, covering a concentration range both below and above the expected CMC.

-

Calibrate the tensiometer with deionized water.

-

For each concentration, measure the surface tension. Ensure the Wilhelmy plate is clean and properly wetted before each measurement. Allow the system to equilibrate for a set period (e.g., 5-10 minutes) before recording the value.

-

Plot the surface tension as a function of the logarithm of the CSL concentration.

-

The CMC is determined from the intersection of the two linear portions of the plot[4][5].

-

4.1.2. Conductometric Titration

-

Principle: The conductivity of an ionic surfactant solution changes at the CMC due to the different mobilities of the monomers and the micelles.

-

Apparatus: Conductivity meter and a temperature-controlled vessel.

-

Procedure:

-

Place a known volume of deionized water in the temperature-controlled vessel.

-

Measure the initial conductivity of the water.

-

Incrementally add a concentrated CSL solution to the water with constant stirring.

-

Record the conductivity after each addition, allowing the solution to equilibrate.

-

Plot the specific conductivity versus the CSL concentration.

-

The plot will show two linear regions with different slopes. The intersection of these two lines corresponds to the CMC[6].

-

Characterization of Micellar Properties

4.2.1. Dynamic Light Scattering (DLS)

-

Principle: DLS measures the fluctuations in scattered light intensity caused by the Brownian motion of particles in suspension. The size (hydrodynamic radius) and size distribution of the micelles can be determined from these fluctuations.

-

Apparatus: Dynamic Light Scattering instrument.

-

Procedure:

-

Prepare CSL solutions at concentrations above the CMC.

-

Filter the solutions through a suitable filter (e.g., 0.22 µm) to remove dust and other large particles.

-

Place the filtered solution in a clean cuvette.

-

Perform the DLS measurement at a controlled temperature.

-

The instrument's software will analyze the correlation function of the scattered light to determine the hydrodynamic radius and polydispersity index (PDI) of the micelles[7].

-

4.2.2. Cryogenic Transmission Electron Microscopy (Cryo-TEM)

-

Principle: Cryo-TEM allows for the direct visualization of the morphology of self-assembled structures in their native, hydrated state by rapidly freezing a thin film of the solution.

-

Apparatus: Transmission Electron Microscope with a cryo-stage, and a vitrification system (e.g., Vitrobot).

-

Procedure:

-

Apply a small droplet (3-4 µL) of the CSL solution (at a concentration above the CMC) onto a glow-discharged TEM grid.

-

Blot the grid with filter paper to create a thin film of the solution.

-

Rapidly plunge the grid into a cryogen (e.g., liquid ethane (B1197151) cooled by liquid nitrogen) to vitrify the sample.

-

Transfer the vitrified grid to the cryo-TEM under liquid nitrogen temperature.

-

Image the sample at low electron dose to minimize radiation damage and observe the morphology of the CSL aggregates[8][9].

-

Visualizing the Self-Assembly Process and Characterization Workflow

The following diagrams, generated using the DOT language, illustrate the conceptual process of CSL self-assembly and a logical workflow for its characterization.

Conclusion

The self-assembly of this compound in aqueous solutions is a critical determinant of its functional properties. While specific quantitative data for CSL remains an area for further investigation, this guide provides a robust framework for its characterization based on established principles of surfactant science and data from analogous compounds. The detailed experimental protocols and logical workflow presented herein offer a clear path for researchers and drug development professionals to systematically investigate and harness the self-assembly behavior of CSL for a wide range of applications. A thorough understanding of these fundamental properties will undoubtedly pave the way for the rational design of novel and improved CSL-based systems.

References

- 1. Physicochemical characterization of sodium stearoyl lactylate (SSL), polyoxyethylene sorbitan monolaurate (Tween 20) and κ-carrageenan - PMC [pmc.ncbi.nlm.nih.gov]

- 2. grokipedia.com [grokipedia.com]

- 3. Thermodynamics of micellization - Wikipedia [en.wikipedia.org]

- 4. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 5. Critical micelle concentration (CMC) and surfactant concentration | KRÜSS Scientific [kruss-scientific.com]

- 6. chem.uni-potsdam.de [chem.uni-potsdam.de]

- 7. researchgate.net [researchgate.net]

- 8. Role of surfactants in electron cryo-microscopy film preparation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Advances in cryogenic transmission electron microscopy for the characterization of dynamic self-assembling nanostructures - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Interaction of Corn Steep Liquor (CSL) with Proteins and Polysaccharides

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the composition of Corn Steep Liquor (CSL) and the complex interactions between its protein and polysaccharide components. CSL is a viscous, nutrient-rich byproduct of the corn wet-milling process, widely utilized as a cost-effective supplement in fermentation media for the production of antibiotics, enzymes, and other bioproducts.[1][2] Its efficacy is largely attributed to its rich composition of nitrogen sources, vitamins, and minerals.[3] Understanding the intrinsic interactions between its macromolecular components is critical for optimizing its use in bioprocessing and drug development, as these interactions can influence nutrient availability, media stability, and downstream processing.

Composition of Corn Steep Liquor

CSL is a complex mixture of the water-soluble components of corn.[4] Its composition can vary depending on the corn variety and the specifics of the wet-milling process.[5] However, a typical composition on a dry matter basis is summarized below.

Table 1: General Chemical Composition of Corn Steep Liquor (Dry Matter Basis)

| Component | Concentration (% w/w) | Key Constituents |

| Nitrogenous Compounds | 21.9 - 48% | True Protein (7.41%), Peptides (7.28%), Free Amino Acids (7.21%)[3][6][7] |

| Carbohydrates | Variable | Reducing Sugars (e.g., dextrose) (3.25%), Polysaccharides[4][6] |

| Organic Acids | 14.57% | Lactic Acid[6] |

| Ash (Minerals) | 7.08% | Potassium, Phosphorus, Magnesium, Calcium[4][7] |

| Vitamins | Trace Amounts | Myo-inositol, B vitamins[6] |

| Total Phosphorus | 1.99% | Phytate, Inorganic Phosphate[6] |

Table 2: Amino Acid Profile of Corn Steep Liquor

| Amino Acid | Concentration Range ( g/100g of protein) |

| Glutamic Acid | High |

| Aspartic Acid | High |

| Alanine | Moderate |

| Leucine | Moderate |

| Proline | Moderate |

Note: The amino acid profile is rich, making CSL an excellent source of organic nitrogen for microbial fermentation.[4][8]

Core Interactions: Proteins and Polysaccharides in CSL

The high concentration of proteins, amino acids, and reducing sugars in CSL, especially under the heating conditions of its production and sterilization, creates a reactive environment. The primary interaction is the Maillard reaction, a form of non-enzymatic browning.[9]

The Maillard Reaction

The Maillard reaction is a complex series of chemical reactions between the carbonyl group of reducing sugars and the nucleophilic amino group of amino acids, peptides, or proteins.[9] This reaction is responsible for the dark color and distinct aroma of CSL.

The reaction proceeds in three main stages:

-

Initial Stage: Condensation of a reducing sugar with an amino group to form a Schiff base, which then cyclizes to an N-substituted glycosylamine. This product then rearranges to form an Amadori or Heyns product.[10]

-

Intermediate Stage: Degradation and dehydration of the Amadori/Heyns products to form various reactive compounds, including dicarbonyls and reductones.[10]

-

Final Stage: Polymerization and condensation of the intermediate products to form high molecular weight, nitrogenous brown polymers known as melanoidins.[9][10]

These reactions can lead to:

-

A decrease in the bioavailability of essential amino acids (e.g., lysine).

-

The formation of flavor and aroma compounds.[10]

-

The generation of antioxidant compounds.

-

The potential formation of advanced glycation end-products (AGEs).

Non-Covalent Interactions

Besides the covalent modifications from the Maillard reaction, non-covalent interactions such as electrostatic forces and hydrogen bonding can occur between proteins and polysaccharides in CSL. These interactions can lead to the formation of soluble complexes or phase-separated coacervates, which may affect the physical properties of the fermentation medium, such as viscosity and stability. The likelihood of these interactions depends on factors like pH, ionic strength, and the specific types of proteins and polysaccharides present.

Immunostimulatory Effects and Signaling Pathways

Certain polysaccharides isolated from CSL have been shown to possess biological activity. For instance, research has demonstrated that polysaccharide fractions from CSL can exhibit immunostimulatory and anti-metastatic activities.[11]

These effects are likely mediated through the activation of innate immune cells, such as macrophages and Natural Killer (NK) cells. The polysaccharides can be recognized by Pattern Recognition Receptors (PRRs), like Toll-like receptors (TLRs), on the surface of these immune cells. This recognition triggers intracellular signaling cascades, leading to the production of cytokines (e.g., IL-6, IL-12) and other effector molecules.[11]

Experimental Protocols for Analysis

Analyzing the complex interactions within CSL requires a multi-step approach to first separate and then characterize the interacting species.

General Workflow for Analysis

The analysis workflow involves initial fractionation followed by specific techniques to probe for covalent and non-covalent interactions.

Detailed Methodologies

4.2.1 Size-Exclusion Chromatography (SEC) for Fractionation

-

Objective: To separate CSL components based on molecular size to isolate proteins, polysaccharides, and potential high-molecular-weight complexes.

-

Protocol:

-

Equilibrate an SEC column (e.g., Sephacryl S-300 HR) with a suitable buffer (e.g., 50 mM sodium phosphate (B84403), 150 mM NaCl, pH 7.0).

-

Prepare the CSL sample by centrifuging to remove suspended solids and filtering through a 0.45 µm filter.

-

Load the prepared sample onto the column.

-

Elute with the equilibration buffer at a constant flow rate.

-

Collect fractions and monitor the eluate using UV absorbance at 280 nm (for proteins) and a refractive index detector (for polysaccharides).

-

Pool fractions corresponding to distinct peaks for further analysis.

-

4.2.2 Fourier-Transform Infrared (FT-IR) Spectroscopy for Maillard Product Detection

-

Objective: To identify functional groups characteristic of Maillard reaction products (MRPs).

-

Protocol:

-

Lyophilize the CSL sample or relevant fractions to obtain a dry powder.

-

Mix a small amount of the powder with potassium bromide (KBr) and press into a pellet.

-

Acquire the FT-IR spectrum over a range of 4000 to 400 cm⁻¹.

-

Analyze the spectrum for characteristic peaks: C=O stretching (Amadori products), C=N stretching (Schiff bases), and broad bands associated with melanoidins.

-

4.2.3 Isothermal Titration Calorimetry (ITC) for Non-Covalent Binding

-

Objective: To quantify the thermodynamics of binding between isolated protein and polysaccharide fractions.

-

Protocol:

-

Dialyze the isolated protein and polysaccharide fractions against the same buffer (e.g., phosphate buffer at a specific pH).

-

Load the protein solution into the ITC sample cell.

-

Load the polysaccharide solution into the injection syringe.

-

Perform a series of injections of the polysaccharide into the protein solution while monitoring the heat change.

-

Analyze the resulting thermogram to determine the binding affinity (Kₐ), enthalpy (ΔH), and stoichiometry (n) of the interaction.

-

Implications for Drug Development and Research

-

Media Optimization: A thorough understanding of the protein-polysaccharide interactions in CSL allows for more rational design of fermentation media. For instance, controlling the extent of the Maillard reaction can preserve essential amino acids, potentially increasing the yield of a target biologic.

-

Downstream Processing: MRPs and protein-polysaccharide complexes can interfere with purification processes. For example, they may contribute to membrane fouling during ultrafiltration.[12] Characterizing these complexes can aid in developing strategies to mitigate these issues.

-

Bioactivity: The discovery of bioactive polysaccharides in CSL opens avenues for developing CSL-derived products as adjuvants or other immunomodulatory agents.[11]

-

Lot-to-Lot Variability: The inherent variability in CSL composition presents a challenge in bioprocessing.[5] The analytical workflows described here can be used as quality control tools to assess different batches of CSL, ensuring greater consistency in fermentation performance.

By applying these analytical techniques and understanding the fundamental interactions at play, researchers and drug development professionals can better harness the potential of Corn Steep Liquor as a valuable raw material in the biotechnology and pharmaceutical industries.

References

- 1. Corn steep liquor - Wikipedia [en.wikipedia.org]

- 2. Corn Steep Liquor: Green Biological Resources for Bioindustry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Corn Steep Liquor as an Efficient Bioresource for Functional Components Production by Biotransformation Technology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 5. mdpi.com [mdpi.com]

- 6. en.angelyeast.com [en.angelyeast.com]

- 7. mdpi.com [mdpi.com]

- 8. What are the components of corn steep liquor powder? [zzbridgebiochem.com]

- 9. Maillard reaction - Wikipedia [en.wikipedia.org]

- 10. m.youtube.com [m.youtube.com]

- 11. BioKB - Publication [biokb.lcsb.uni.lu]

- 12. The purification of corn steep liquor as a fermentation feedstock by ultrafiltration [openscholar.dut.ac.za]

An In-depth Technical Guide to the Toxicological and Biocompatibility Profile of Calcium Stearoyl-2-Lactylate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Calcium stearoyl-2-lactylate (CSL) is a widely utilized emulsifier in the food and pharmaceutical industries, valued for its stabilizing properties.[1] This technical guide provides a comprehensive overview of the toxicological and biocompatibility data for CSL, with a focus on its safety profile for use in drug development. CSL is generally recognized as safe (GRAS) and has a low oral toxicity profile. It is metabolized into its constituent parts, stearic acid and lactic acid, which are endogenous substances. This guide details the established toxicological endpoints, outlines standard biocompatibility testing protocols relevant to pharmaceutical excipients, and explores the cellular signaling pathways influenced by its metabolic byproducts. Quantitative data from key studies are presented in tabular format for clarity, and experimental workflows and signaling pathways are visualized using diagrams.

Toxicological Profile

The toxicological profile of this compound has been primarily established through its long history of use as a food additive. Regulatory bodies such as the European Food Safety Authority (EFSA) have evaluated its safety, concluding it has low acute oral toxicity and no concerns regarding genotoxicity.[2][3]

Acute, Subchronic, and Chronic Toxicity

Studies in animal models have consistently demonstrated the low toxicity of CSL. The biological fate of CSL is comparable across rodent and non-rodent species.[2][3]

| Study Type | Species | Route of Administration | Key Findings | NOAEL/ADI | Reference |

| Acute Oral Toxicity | Rat | Oral | Low toxicity observed. | Not reported | [2][3] |

| Subacute and Subchronic Oral Toxicity | Rat, Dog | Oral (in diet) | No adverse effects observed at 5% in the diet. | 5% in diet | [2][3] |

| One-Year Oral Toxicity (on Sodium Stearoyl-2-Lactylate) | Rat | Oral (in diet) | No adverse effects observed. | 2214 mg/kg bw/day (males), 2641 mg/kg bw/day (females) | [2][3] |

| Acceptable Daily Intake (ADI) | Human | Oral | Established based on the one-year rat study with a safety factor of 100. | 22 mg/kg bw/day (for CSL and SSL, singly or in combination) | [2][3] |

Genotoxicity

Neither CSL nor its hydrolysis products, stearic acid and lactic acid, raise concerns for genotoxicity based on available data.[2][3] A standard battery of genotoxicity tests would be employed to confirm the absence of mutagenic or clastogenic potential for a new formulation.

Biocompatibility Assessment

For applications in drug development, particularly for formulations with parenteral, mucosal, or dermal routes of administration, a thorough biocompatibility assessment is crucial. The ISO 10993 series of standards provides a framework for evaluating the biocompatibility of medical devices and their component materials, which is applicable to pharmaceutical excipients.

Cytotoxicity

In vitro cytotoxicity testing is a fundamental first step in assessing the biocompatibility of a material. The ISO 10993-5 standard outlines the accepted methodologies.[4][5]

Experimental Protocol: In Vitro Cytotoxicity (ISO 10993-5)

-

Objective: To assess the potential of a material to cause cell death or inhibit cell growth.

-

Methodology:

-

Extraction: The test material (CSL) is extracted in a cell culture medium (e.g., MEM) at 37°C for a specified duration (e.g., 24 hours) to leach out any potential toxicants.

-

Cell Culture: A monolayer of a suitable cell line (e.g., L929 mouse fibroblasts) is prepared in 96-well plates.

-

Exposure: The extract from the test material is applied to the cells in various concentrations. Positive (e.g., organotin-stabilized PVC) and negative (e.g., high-density polyethylene) controls are run in parallel.

-

Incubation: The cells are incubated with the extract for a defined period (e.g., 24-72 hours).

-

Assessment: Cell viability is assessed using a quantitative assay, such as the MTT assay, which measures mitochondrial activity. A reduction in cell viability below 70% is typically considered a cytotoxic effect.[6]

-

-

Endpoints: Cell viability (%), cell morphology.

References

Navigating the Regulatory Landscape of Calcium Stearoyl-2-Lactylate for Pharmaceutical Applications: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium Stearoyl-2-Lactylate (CSL), a substance with a long history of safe use in the food industry, is increasingly being considered for its functional properties as a pharmaceutical excipient. This technical guide provides an in-depth overview of the current regulatory status of CSL for pharmaceutical use, focusing on key global regulatory bodies. It is designed to equip researchers, scientists, and drug development professionals with the essential knowledge to navigate the approval process for formulations containing this versatile excipient. This document outlines the established safety profile of CSL, details for its analytical assessment, and provides a clear view of the regulatory pathways for its inclusion in medicinal products.

Regulatory Status and Global Acceptance

This compound is a well-established ingredient with a strong safety record, primarily regulated as a food additive. Its transition into the pharmaceutical realm leverages this existing body of evidence.

1.1. United States Food and Drug Administration (FDA)

In the United States, CSL is classified as a food additive that is "Generally Recognized as Safe" (GRAS) under Title 21 of the Code of Federal Regulations (CFR), specifically 21 CFR 172.844.[1][2] This regulation outlines the specifications for food-grade CSL, including its manufacturing process and limits on impurities.[2]

For pharmaceutical use, the FDA does not have a separate pre-approval system for excipients. Instead, an excipient is reviewed as part of a New Drug Application (NDA) or Abbreviated New Drug Application (ANDA). The inclusion of an excipient in the FDA's Inactive Ingredient Database (IID) is a critical indicator of its acceptability in pharmaceutical formulations. The IID lists excipients present in approved drug products and the maximum potency for a given route of administration.

Crucially, this compound is listed in the FDA's Inactive Ingredient Database for use in oral capsules and tablets. This confirms its acceptance in pharmaceutical products marketed in the US.

1.2. European Union: European Medicines Agency (EMA)

In the European Union, CSL is recognized as a food additive with the E-number E482.[3] Similar to the FDA, the EMA evaluates excipients within the context of a marketing authorization application for a medicinal product. The established safety of CSL as a food additive, supported by opinions from the European Food Safety Authority (EFSA), provides a strong foundation for its use in pharmaceuticals.

1.3. Joint FAO/WHO Expert Committee on Food Additives (JECFA)

The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has also evaluated the safety of CSL and established an Acceptable Daily Intake (ADI). JECFA's monographs provide detailed specifications and analytical methods for CSL, which are globally recognized standards.[4]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound relevant to its use in pharmaceutical products.

Table 1: Acceptable Daily Intake (ADI)

| Regulatory Body | ADI Value |

| JECFA | 0-20 mg/kg body weight |

| EFSA | 22 mg/kg body weight |

Table 2: FDA Inactive Ingredient Database (IID) Listing for Oral Use

| Dosage Form | Route of Administration | Maximum Potency per Unit Dose |

| Capsule | Oral | 12.5 mg |

| Tablet | Oral | 12.5 mg |

Table 3: JECFA Specifications for this compound

| Parameter | Specification |

| Calcium Content | 1.0% - 5.2% |

| Total Lactic Acid | 15% - 40% |

| Acid Value | 50 - 130 |

| Ester Value | 125 - 190 |

| Lead | Not more than 2 mg/kg |

Experimental Protocols: Analytical Characterization

The JECFA monograph provides detailed methods for the chemical analysis of this compound. These protocols are essential for verifying the quality and purity of CSL for pharmaceutical use.

3.1. Determination of Calcium Content (Atomic Absorption Spectrophotometry)

This method determines the calcium content in CSL, a key identifier of the substance.

-

Principle: The sample is ashed and dissolved, and the calcium concentration is measured by atomic absorption spectrophotometry.

-

Sample Preparation:

-

Accurately weigh approximately 250 mg of the CSL sample.

-

Dissolve the sample in 10 mL of alcohol with heating.

-

Quantitatively transfer the solution to a 25 mL volumetric flask.

-

-

Standard Preparation:

-

Prepare a stock lanthanum solution by dissolving 5.86 g of lanthanum oxide in 25 mL of hydrochloric acid and diluting to 100 mL with water.

-

Prepare a stock calcium solution containing 0.5 mg/mL of calcium.

-

Create a series of standard solutions containing 2.0, 4.0, and 5.0 µg/mL of calcium, each with 10.0 mL of the stock lanthanum solution in a 50 mL volumetric flask.

-

-

Procedure:

-

Dilute the sample preparation appropriately.

-

Measure the absorbance of the standard and sample preparations at 422.7 nm using an atomic absorption spectrophotometer.

-

Construct a standard curve and determine the calcium concentration in the sample.[4]

-

3.2. Determination of Total Lactic Acid (Colorimetric Method)

This assay quantifies the total lactic acid content in CSL.

-

Principle: Lactic acid is reacted with sulfuric acid and a copper (II) sulfate (B86663) catalyst, followed by the addition of p-phenylphenol, to produce a colored complex that is measured spectrophotometrically.

-

Sample Preparation:

-

Accurately weigh about 200 mg of the CSL sample and transfer to a 125-mL saponification flask.

-

Add 20 mL of 1 N alcoholic potassium hydroxide (B78521) and reflux for 30 minutes.

-

Acidify the solution with 6 mL of dilute sulfuric acid and reflux for another 30 minutes.

-

Extract the fatty acids with petroleum ether and collect the aqueous layer in a 100-mL volumetric flask.

-

Dilute the aqueous solution for analysis.

-

-

Standard Preparation:

-

Prepare a stock solution of lithium lactate (B86563) (1.067 g in 1000 mL of water).

-

Create a series of standard solutions representing 1, 2, 4, 6, and 8 µg of lactic acid per mL.

-

-

Procedure:

-

Transfer 1.0 mL of the sample and standard solutions to separate test tubes.

-

Add one drop of cupric sulfate solution and 9.0 mL of sulfuric acid to each tube.

-

Heat in a water bath at 90°C for 5 minutes, then cool.

-

Add 0.1 mL of p-phenylphenol reagent, mix, and let stand for 1 hour.

-

Measure the absorbance at 570 nm and determine the lactic acid content from the standard curve.[4]

-

3.3. Dissolution Testing for Oral Solid Dosage Forms Containing CSL

As an excipient in tablets or capsules, CSL's impact on drug release would be evaluated using a standard dissolution test.

-

Objective: To assess the in vitro release of the active pharmaceutical ingredient (API) from a solid dosage form over time in a specified dissolution medium.

-

Apparatus: USP Apparatus 2 (Paddle Apparatus) is commonly used for tablets.

-

Dissolution Medium: Typically, a buffered aqueous solution simulating physiological pH (e.g., pH 1.2, 4.5, or 6.8). The volume is usually 900 mL.

-

Procedure:

-